

Spectroscopic Profile of 3,5-Dimethyl-4-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-heptanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the secondary alcohol **3,5-Dimethyl-4-heptanol** (CAS No. 19549-79-2, Formula: C₉H₂₀O).[1][2]

Aimed at researchers, scientists, and professionals in the field of drug development, this document presents quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided, alongside visualizations of the analytical workflow and molecular fragmentation patterns to facilitate a deeper understanding of the compound's structural characteristics.

Molecular and Spectroscopic Overview

3,5-Dimethyl-4-heptanol is a nine-carbon alcohol with a molecular weight of approximately 144.25 g/mol.[1][2] Its structure is characterized by a heptane backbone with methyl groups at positions 3 and 5, and a hydroxyl group at position 4. The spectroscopic data presented herein provides a detailed fingerprint for the identification and characterization of this molecule.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for **3,5-Dimethyl-4-heptanol**.

Table 1: Mass Spectrometry Data

The mass spectrum of **3,5-Dimethyl-4-heptanol** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data reveals a fragmentation pattern characteristic of a secondary alcohol.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	$[\text{C}_3\text{H}_7]^+$
57	95	$[\text{C}_4\text{H}_9]^+$
71	60	$[\text{C}_5\text{H}_{11}]^+$
87	55	$[\text{CH}_3\text{CH}(\text{OH})\text{CH}(\text{CH}_3)]^+$
111	10	$[\text{M} - \text{H}_2\text{O} - \text{CH}_3]^+$
126	5	$[\text{M} - \text{H}_2\text{O}]^+$
144	<1	$[\text{M}]^+$ (Molecular Ion)

Data is compiled from publicly available mass spectra and represents the most significant peaks.

Table 2: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.4	m	1H	H-4 (CHOH)
~1.6	m	2H	H-3, H-5
~1.4	m	4H	H-2, H-6
~0.9	t	6H	H-1, H-7
~0.85	d	6H	3-CH ₃ , 5-CH ₃
~1.5	br s	1H	-OH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ , ppm)	Carbon Assignment
~78	C-4 (CHOH)
~40	C-3, C-5
~29	C-2, C-6
~20	3-CH ₃ , 5-CH ₃
~14	C-1, C-7

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum highlights the key functional groups present in **3,5-Dimethyl-4-heptanol**.

Frequency (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2960, 2875	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1110	Strong	C-O stretch (secondary alcohol)

Note: Frequencies are approximate and can vary based on the sampling method (e.g., neat, solution).

Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **3,5-Dimethyl-4-heptanol** is prepared in a volatile solvent such as dichloromethane or methanol.
- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Approximately 10-20 mg of **3,5-Dimethyl-4-heptanol** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 (or more, depending on concentration).
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

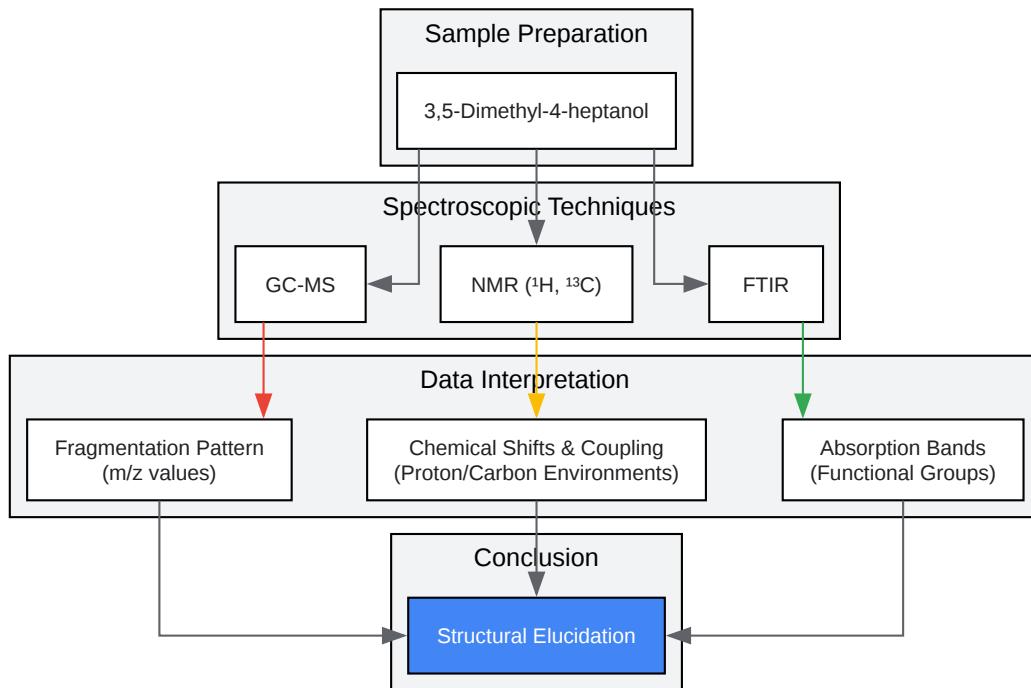
- Sample Preparation: For Attenuated Total Reflectance (ATR) - FTIR, a single drop of neat **3,5-Dimethyl-4-heptanol** is placed directly onto the ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Visualizations

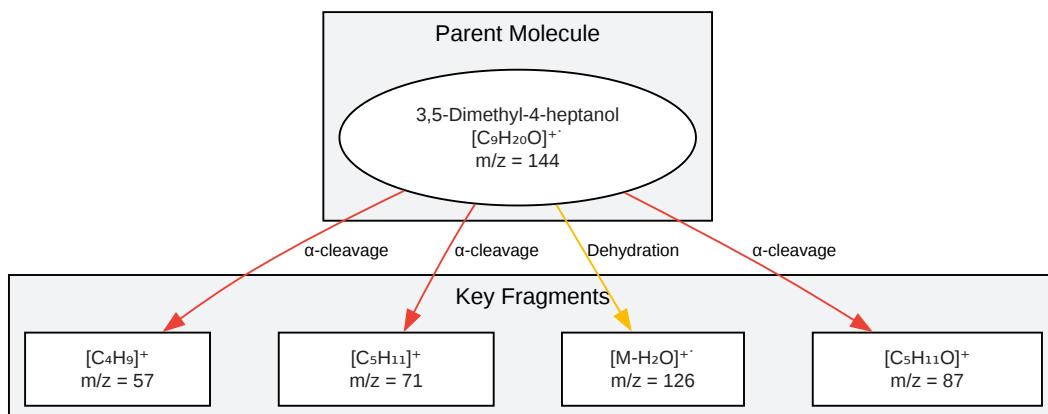
The following diagrams illustrate the spectroscopic analysis workflow and the molecular structure with its fragmentation pathways.

Spectroscopic Analysis Workflow for 3,5-Dimethyl-4-heptanol

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Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation of 3,5-Dimethyl-4-heptanol

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Caption: Predicted MS Fragmentation Pathways.

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References

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- 2. 3,5-Dimethyl-4-heptanol | C₉H₂₀O | CID 29655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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